sodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;chromium(3+);hydron
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Overview
Description
Sodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;chromium(3+);hydron is a complex organic compound that features a combination of azo, nitro, and sulfonate groups. This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in dyeing and pigmentation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;chromium(3+);hydron typically involves a multi-step process The initial step often includes the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound containing electron-withdrawing groups such as nitro groupsThe reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of large quantities of raw materials and solvents, which are recycled to minimize waste and reduce production costs. Quality control measures are implemented at various stages to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;chromium(3+);hydron undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The azo and nitro groups can be reduced to amines using reducing agents like sodium dithionite.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
Sodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;chromium(3+);hydron has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopic analysis of biological tissues.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb light and transfer energy. The azo and nitro groups play a crucial role in this process by facilitating electron transfer and energy dissipation. The chromium ion acts as a central coordinating metal, stabilizing the overall structure and enhancing the compound’s reactivity. The molecular targets and pathways involved include interactions with cellular components such as proteins and nucleic acids, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- Sodium [4-[[dihydroxy[(2-hydroxy-3,5-dinitrophenyl)azo]phenyl]azo]benzenesulphonato(3-)]cuprate(1-)
- Sodium,6-azanidyl-5-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate,cobalt(3+),hydron
Uniqueness
Compared to similar compounds, sodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;chromium(3+);hydron is unique due to its specific combination of functional groups and the presence of chromium. This combination imparts distinct color properties and reactivity, making it particularly valuable in applications requiring high stability and specific light absorption characteristics .
Properties
CAS No. |
10241-27-7 |
---|---|
Molecular Formula |
C32H17CrN10NaO16S2- |
Molecular Weight |
936.7 g/mol |
IUPAC Name |
sodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;chromium(3+);hydron |
InChI |
InChI=1S/2C16H10N5O8S.Cr.Na/c2*17-15-10-4-2-1-3-9(10)14(30(27,28)29)7-11(15)18-19-12-5-8(20(23)24)6-13(16(12)22)21(25)26;;/h2*1-7H,(H3-,17,18,19,22,27,28,29);;/q2*-1;+3;+1/p-3 |
InChI Key |
CWLIBIZGCWLXCD-UHFFFAOYSA-K |
Canonical SMILES |
[H+].C1=CC=C2C(=C1)C(=CC(=C2[NH-])N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[O-])S(=O)(=O)[O-].C1=CC=C2C(=C1)C(=CC(=C2[NH-])N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[O-])S(=O)(=O)[O-].[Na+].[Cr+3] |
Origin of Product |
United States |
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